

An In-depth Technical Guide to 2-Heptyl-4hydroxyquinoline N-oxide (HQNO)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-hydroxyquinoline N-oxide (**HQNO**) is a quinolone compound originally isolated from the bacterium Pseudomonas aeruginosa. It is a well-characterized inhibitor of the mitochondrial electron transport chain and has become an invaluable tool in the study of cellular respiration, oxidative stress, and bacterial signaling. This guide provides a comprehensive overview of the physical and chemical properties of **HQNO**, its mechanism of action, and detailed protocols for key experimental applications.

Physical and Chemical Properties

HQNO is a crystalline solid with the following properties:

Property	Value	References
Molecular Formula	C16H21NO2	[1][2][3]
Molecular Weight	259.34 g/mol	[1][2]
Melting Point	156-157 °C	
Appearance	Crystalline solid	_
Purity	≥98%	_



Solubility:

Solvent	Solubility	References
Dimethylformamide (DMF)	0.5 mg/mL	
Dimethyl sulfoxide (DMSO)	1 mg/mL to 9 mg/mL (34.7 mM)	
Ethanol	3 mg/mL to ≥25.9 mg/mL (with gentle warming)	
Ethanol:PBS (pH 7.2) (1:4)	0.2 mg/mL	
Water	Insoluble	-

Storage and Stability:

HQNO powder is stable for at least 4 years when stored at -20°C. Stock solutions in DMSO can be stored for up to 1 year at -80°C or 1 month at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Mechanism of Action

HQNO is a potent inhibitor of the electron transport chain, primarily targeting two key sites:

- Mitochondrial Complex III (Cytochrome bc1 complex): HQNO binds to the Qi (quinone reduction) site of Complex III, disrupting the Q-cycle and inhibiting the transfer of electrons from ubiquinol to cytochrome c. This inhibition leads to the accumulation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. The dissociation constant (Kd) for HQNO binding to Complex III is approximately 64 nM.
- Type II NADH:quinone oxidoreductase (NDH-2): HQNO also inhibits bacterial and mitochondrial NDH-2, an alternative enzyme to Complex I in the respiratory chain of many organisms. The IC₅₀ for NDH-2 inhibition is approximately 7.3 μM.

The inhibition of these respiratory complexes disrupts cellular energy metabolism and can induce a variety of downstream effects, including cell death and altered signaling.

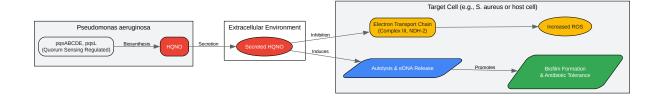


Signaling Pathways and Biological Effects

Beyond its role as a respiratory inhibitor, **HQNO** is involved in bacterial signaling and interspecies competition.

Pseudomonas aeruginosa Quorum Sensing

In its producing organism, P. aeruginosa, **HQNO** is a secondary metabolite whose biosynthesis is regulated by the pqs quorum-sensing system. While not a signaling molecule itself, its production is tightly linked to the synthesis of the quorum-sensing signal molecules HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas quinolone signal). **HQNO** contributes to P. aeruginosa virulence by inducing autolysis and the release of extracellular DNA (eDNA), which promotes biofilm formation and increases antibiotic tolerance.



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Caption: Biosynthesis of **HQNO** in P. aeruginosa and its extracellular effects.

Effects on Staphylococcus aureus

HQNO produced by P. aeruginosa has a significant impact on the competing bacterium Staphylococcus aureus. By inhibiting the S. aureus respiratory chain, **HQNO** can:

- Induce a shift to fermentative metabolism.
- Trigger the accumulation of intracellular fatty acids.

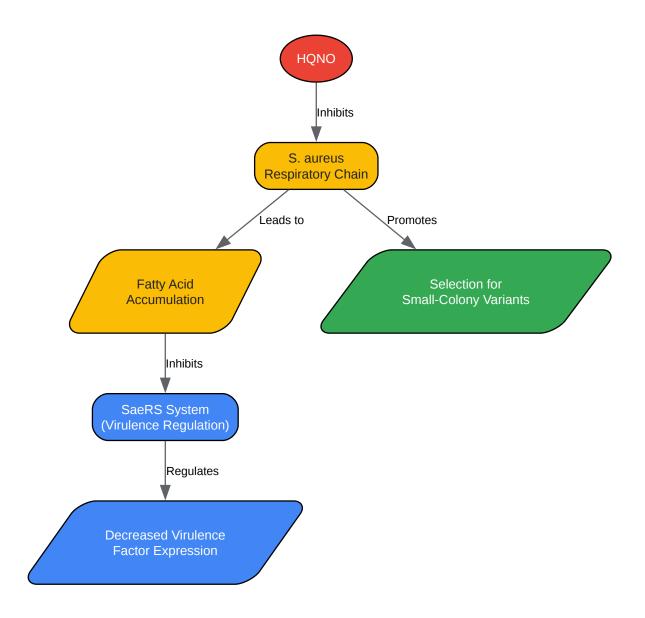




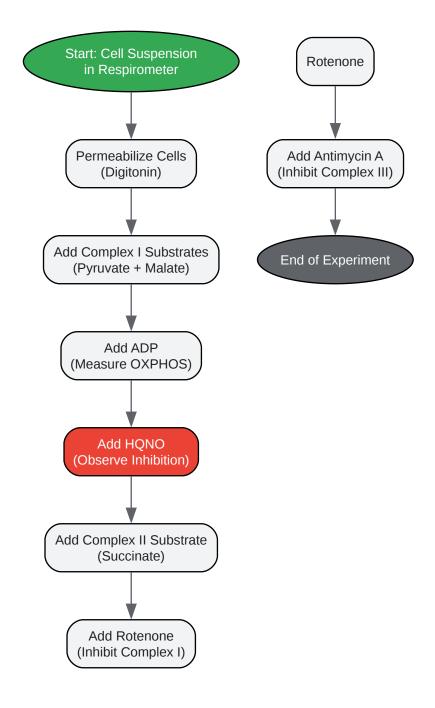


- Negatively impact the SaeRS two-component system, which regulates the expression of virulence factors.
- Select for the emergence of small-colony variants (SCVs) that exhibit increased antibiotic resistance.









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